(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
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Overview
Description
(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multi-step organic reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields a tricyclic intermediate, which is further modified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of new materials and as a precursor for complex organic molecules.
Mechanism of Action
The mechanism of action of (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of peptidyl-prolyl isomerase by binding to its active site, thereby preventing the isomerization of peptide bonds . This inhibition can disrupt protein folding and function, which is beneficial in certain therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- **(1R,9S)-11-(1-Acetyl-4-piperidinyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzonitrile
- **Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate
Uniqueness
What sets (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol apart is its unique tricyclic structure and the presence of an oxolan-2-ylmethyl group
Properties
Molecular Formula |
C19H27NO2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13-,16?,18+,19?/m0/s1 |
InChI Key |
NLKLXMMOJZHSCB-CDCBUUNLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O |
Synonyms |
5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan MR 2033 MR 2033 CL MR 2034 MR-2033-CL MR-2034 MR-2035 UM 1071 |
Origin of Product |
United States |
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